![molecular formula C20H21N3O2 B2572891 (E)-N-(5-(3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl)pyridin-2-yl)acetamide CAS No. 2035005-15-1](/img/structure/B2572891.png)
(E)-N-(5-(3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl)pyridin-2-yl)acetamide
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Description
(E)-N-(5-(3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl)pyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Stereochemistry and Pharmacological Profile
Stereochemistry plays a crucial role in the biological activities of compounds related to "(E)-N-(5-(3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl)pyridin-2-yl)acetamide". Studies have indicated that the configuration of stereocenters directly impacts the biological properties of respective enantiomers. The synthesis and biological activity exploration of enantiomerically pure compounds like (R)-phenylpiracetam and its derivatives have shown significant pharmacological advantages, justifying the purification of drug substances from less active enantiomers (Veinberg et al., 2015).
Synthesis and Pharmacological Activities
The synthesis of compounds structurally related to "(E)-N-(5-(3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl)pyridin-2-yl)acetamide" has been explored extensively. Piracetam, a well-known nootropic drug, and its derivatives have been the focus of various studies. These compounds have shown promising effects in the management and treatment of diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. The review articles highlight different biological activities associated with piracetam and its derivatives, as well as synthetic methodologies (Dhama et al., 2021).
properties
IUPAC Name |
N-[5-[(E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(24)22-19-9-7-16(13-21-19)8-10-20(25)23-12-11-18(14-23)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14H2,1H3,(H,21,22,24)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJBWZGKTKRUOL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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